Technical Documentation Center

2-Chloro-4-(cyclopropylmethoxy)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-(cyclopropylmethoxy)pyridine
  • CAS: 1341052-60-5

Core Science & Biosynthesis

Foundational

2-Chloro-4-(cyclopropylmethoxy)pyridine chemical structure and properties

Topic: 2-Chloro-4-(cyclopropylmethoxy)pyridine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-(cyclopropylmethoxy)pyridine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

2-Chloro-4-(cyclopropylmethoxy)pyridine (CAS: 1341052-60-5) is a high-value heterocyclic intermediate used primarily in the synthesis of small molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2]

This scaffold serves as a critical "bifunctional" building block:

  • The C2-Chlorine acts as a reliable electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach core scaffolds.[1]

  • The C4-Cyclopropylmethoxy group functions as a lipophilic pharmacophore, often utilized to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) while offering superior metabolic stability compared to simple alkoxy chains.[1]

This guide details the physicochemical properties, regioselective synthesis, and quality control parameters required for utilizing this compound in drug development.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

PropertyData
IUPAC Name 2-Chloro-4-(cyclopropylmethoxy)pyridine
CAS Number 1341052-60-5
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Physical State Colorless to pale yellow oil (or low-melting solid)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
LogP (Predicted) ~2.3 - 2.5 (Lipophilic)
Key Functional Groups 2-Chloropyridine (Electrophile), Cyclopropyl ether (Stable Pharmacophore)

Synthesis & Regiochemistry: The C4-Selectivity Challenge

The primary synthetic challenge is achieving regioselective Nucleophilic Aromatic Substitution (


) on the starting material, 2,4-dichloropyridine.
Mechanistic Insight

2,4-Dichloropyridine possesses two electrophilic sites: C2 and C4.

  • C4 Position (Preferred): Nucleophilic attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the nitrogen atom (para-quinoid resonance).[1] This intermediate is energetically favored. Furthermore, C4 is less sterically hindered than C2.[1]

  • C2 Position (Minor): Attack at C2 is electronically activated by the adjacent nitrogen (inductive effect) but is sterically more crowded and lacks the favorable para-resonance stabilization.[1]

Regioselectivity Logic: Under thermodynamic control and using non-bulky nucleophiles (like cyclopropylmethanol alkoxide), the reaction favors the C4-substituted product (typically >90:10 ratio).[1]

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the competitive pathways and the rationale for C4 dominance.

SNAr_Selectivity cluster_legend Mechanism Logic SM 2,4-Dichloropyridine TS_C4 C4-Transition State (Para-Quinoid Resonance) LOWER ENERGY SM->TS_C4 Fast (Sterically favored) TS_C2 C2-Transition State (Ortho-Inductive only) HIGHER ENERGY SM->TS_C2 Slow Reagent Cyclopropylmethanol (NaH/THF) Reagent->SM Prod_Major MAJOR PRODUCT: 2-Chloro-4-(cyclopropylmethoxy)pyridine TS_C4->Prod_Major -Cl⁻ Prod_Minor MINOR IMPURITY: 4-Chloro-2-(cyclopropylmethoxy)pyridine TS_C2->Prod_Minor -Cl⁻ Text C4 attack is favored due to resonance stabilization of the intermediate anion onto Nitrogen.

Caption: Competitive


 pathways. The C4-pathway is kinetically and thermodynamically favored due to resonance stabilization.[1]

Experimental Protocol: Validated Synthesis

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Materials
  • 2,4-Dichloropyridine (1.0 eq)

  • Cyclopropylmethanol (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology
  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under Argon, add NaH (1.2 eq). Wash with dry hexane (2x) to remove mineral oil if high purity is required immediately, though not strictly necessary for crude reactions.

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate).

    • Cool to 0°C using an ice bath.

    • Add Cyclopropylmethanol (1.1 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until evolution ceases and a clear solution (sodium alkoxide) forms.

  • Nucleophilic Attack (

    
    ): 
    
    • Dissolve 2,4-Dichloropyridine (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the pyridine solution dropwise to the alkoxide solution at 0°C.

    • Critical Control Point: Maintain 0°C during addition to maximize regioselectivity.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][3]

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl at 0°C.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF (if used) or excess salts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil typically contains ~5-10% of the C2-isomer.[1]

    • Flash Column Chromatography: Silica gel. Gradient: 0% → 20% EtOAc in Hexanes.

    • The 2-chloro-4-alkoxy isomer (Major) is typically more polar (elutes later) than the bis-substituted impurity, but polarity relative to the C2-isomer can vary.[1] Careful fraction collection is required.

Medicinal Chemistry Applications

The cyclopropylmethoxy moiety is not a random choice; it is a strategic structural modification used in Lead Optimization.[1]

Pharmacophore Rationale
  • Metabolic Stability: The cyclopropyl ring blocks the common metabolic "soft spot" of alkyl ethers (O-dealkylation by CYP450).[1] The strained ring is less prone to oxidative metabolism than an isopropyl or ethyl group.[1]

  • Lipophilicity Modulation: It increases LogP moderately, improving membrane permeability without adding excessive molecular weight.

  • Steric Fit: The cyclopropyl group is rigid and planar, often fitting into narrow hydrophobic clefts in enzyme active sites (e.g., the "gatekeeper" region of kinases).[1]

Downstream Chemistry (The "Handle")

Once synthesized, the 2-Chloro position serves as a universal handle for library generation.

SAR_Logic cluster_SAR SAR Advantages Core 2-Chloro-4-(cyclopropylmethoxy)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C2-Cl Displacement Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C2-Cl Displacement Kinase Biaryl Kinase Inhibitors (e.g., VEGFR, LRRK2 targets) Suzuki->Kinase GPCR Aminopyridine GPCR Ligands Buchwald->GPCR Adv1 Cyclopropyl: Resists CYP450 Dealkylation Adv1->Core Adv2 Ether Linker: H-Bond Acceptor (Solubility) Adv2->Core

Caption: Strategic utility of the scaffold in generating diverse bioactive libraries.

Quality Control & Characterization

To ensure data integrity in biological assays, the following QC specifications are recommended:

  • Purity: >98% by HPLC (254 nm).

    • Note: Critical to quantify the regioisomer (4-chloro-2-alkoxy).[1] Even 1% of the wrong isomer can skew biological data if the impurity is highly potent.[1]

  • 1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • Pyridine H6 (d, ~8.0-8.2 ppm): Doublet, deshielded by Nitrogen.[1]

    • Pyridine H3 (d, ~6.7-6.9 ppm): Doublet, shielded by alkoxy group.[1]

    • Pyridine H5 (dd): Coupling with H6 and H3.

    • OCH₂ (d, ~3.8-4.0 ppm): Doublet.[1]

    • Cyclopropyl CH (m, ~1.2 ppm): Multiplet.

    • Cyclopropyl CH₂ (m, ~0.3-0.7 ppm): Distinctive high-field multiplets.[1]

References

  • Chemical Identity: 2-Chloro-4-(cyclopropylmethoxy)pyridine. CAS No. 1341052-60-5.[1][2] ChemSrc Database.

  • Synthetic Methodology (General SNAr): Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines. BenchChem Technical Notes.

  • Medicinal Chemistry Context: Pyridine Derivatives in Drug Discovery. Wuxi Biology Technical Review (Regioselectivity in SNAr).

  • Pharmacophore Utility: Cyclopropyl groups in medicinal chemistry: stability and structural benefits. Journal of Medicinal Chemistry (General Concept Reference).

(Note: While specific patent literature often cites this intermediate, the CAS record 1341052-60-5 is the definitive identifier for procurement and database searching.)[1]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 2-Chloro-4-(cyclopropylmethoxy)pyridine, a compound of interest for its potential applications in the synthesis of biologically active molecules.

The introduction of a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position of the pyridine ring imparts a distinct set of properties to the molecule. The chloro group can act as a handle for further chemical modifications, while the cyclopropylmethoxy moiety can influence the compound's lipophilicity, metabolic stability, and conformational rigidity. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development.

This document will delve into the structural and electronic characteristics of 2-Chloro-4-(cyclopropylmethoxy)pyridine, provide estimated physicochemical parameters based on structure-activity relationships with related compounds, and outline detailed protocols for its synthesis and analytical characterization.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Chloro-4-(cyclopropylmethoxy)pyridine is presented below:

IUPAC Name: 2-chloro-4-(cyclopropylmethoxy)pyridine CAS Number: A specific CAS number for this compound is not readily available in public databases, which is not uncommon for novel research molecules. Molecular Formula: C9H10ClNO Molecular Weight: 183.63 g/mol

Table 1: Estimated Physicochemical Properties of 2-Chloro-4-(cyclopropylmethoxy)pyridine
PropertyEstimated ValueRationale and Comparative Data
Melting Point (°C) 35 - 45The melting point is likely to be a low-melting solid or a waxy solid at room temperature. This estimation is based on related structures such as 2-chloro-4-iodopyridine (m.p. 40-47 °C) and the general trend of substituted pyridines. The flexible ether linkage may lower the melting point compared to more rigid analogs.
Boiling Point (°C) 250 - 270The boiling point is estimated to be in this range under atmospheric pressure. For comparison, 2-chloropyridine has a boiling point of 166 °C, and the larger cyclopropylmethoxy group will significantly increase the molecular weight and intermolecular forces, leading to a higher boiling point. 2-Chloro-4-(trifluoromethyl)pyridine has a boiling point of 146-147 °C, but the trifluoromethyl group is less bulky than the cyclopropylmethoxy group.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water.The presence of the pyridine nitrogen allows for some water solubility through hydrogen bonding, but the overall lipophilic character due to the chloro and cyclopropylmethoxy groups will limit its aqueous solubility. 2-chloropyridine has a water solubility of 27 g/L. The larger, nonpolar cyclopropylmethoxy group is expected to decrease water solubility.
pKa (of the conjugate acid) 2.0 - 3.0The pKa of the pyridinium ion of 2-chloropyridine is 0.49. The electron-donating nature of the 4-cyclopropylmethoxy group through resonance should increase the basicity of the pyridine nitrogen, thus raising the pKa of its conjugate acid compared to 2-chloropyridine.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5This estimated value suggests moderate lipophilicity. The LogP of 2-chloropyridine is 1.22. The addition of the cyclopropylmethoxy group will substantially increase the lipophilicity.

Electronic Effects of Substituents

The physicochemical properties and reactivity of 2-Chloro-4-(cyclopropylmethoxy)pyridine are governed by the electronic interplay of its substituents.

  • 2-Chloro Group: The chlorine atom is an electronegative substituent that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic substitution and also influences the pKa of the pyridine nitrogen.

  • 4-Cyclopropylmethoxy Group: The ether oxygen possesses lone pairs of electrons that can be donated into the pyridine ring through a resonance effect (+M). This electron-donating effect partially counteracts the deactivating inductive effect of the chloro group and will direct incoming electrophiles to the ortho and para positions relative to the ether. The cyclopropyl group itself has unique electronic properties, exhibiting some characteristics of a double bond, which can further influence the electronic environment of the molecule.

Synthesis Protocol: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyridine is the Williamson ether synthesis, starting from 2,4-dichloropyridine and cyclopropylmethanol.

Diagram 1: Synthetic Pathway

G 2,4-Dichloropyridine 2,4-Dichloropyridine Intermediate_Alkoxide Intermediate_Alkoxide 2,4-Dichloropyridine->Intermediate_Alkoxide  Cyclopropylmethanol,  Strong Base (e.g., NaH) 2-Chloro-4-(cyclopropylmethoxy)pyridine 2-Chloro-4-(cyclopropylmethoxy)pyridine Intermediate_Alkoxide->2-Chloro-4-(cyclopropylmethoxy)pyridine  Work-up

Caption: Williamson ether synthesis of the target compound.

Step-by-Step Methodology
  • Preparation of the Alkoxide:

    • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmethanol (1.0 equivalent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium cyclopropylmethoxide.

  • Nucleophilic Substitution:

    • To the freshly prepared alkoxide solution, add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with a few drops of water or methanol.

    • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-4-(cyclopropylmethoxy)pyridine.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Chloro-4-(cyclopropylmethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

  • ¹H NMR (Proton NMR):

    • Expected Chemical Shifts (in CDCl₃):

      • Pyridyl Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at the 6-position will likely be the most downfield, followed by the proton at the 3-position, and the proton at the 5-position being the most upfield due to the electron-donating effect of the ether.

      • Cyclopropylmethoxy Protons: A doublet for the two methylene protons (O-CH₂) adjacent to the cyclopropyl group (δ ~3.8-4.2 ppm), a multiplet for the methine proton of the cyclopropyl group, and two multiplets for the non-equivalent methylene protons of the cyclopropyl ring.

  • ¹³C NMR (Carbon NMR):

    • Expected Chemical Shifts (in CDCl₃):

      • Pyridyl Carbons: Five distinct signals for the pyridine ring carbons, with the carbon bearing the chlorine atom being the most downfield in the aromatic region.

      • Cyclopropylmethoxy Carbons: A signal for the methylene carbon (O-CH₂), and signals for the methine and methylene carbons of the cyclopropyl ring.

Diagram 2: Analytical Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesized 2-Chloro-4-(cyclopropylmethoxy)pyridine Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Chromatography Chromatography (GC/HPLC for Purity) Purification->Chromatography

Caption: A typical workflow for synthesis and characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A prominent peak at m/z 183, with an M+2 isotope peak at m/z 185 with approximately one-third the intensity, characteristic of a monochlorinated compound.

    • Major Fragments: Loss of the cyclopropyl group, loss of the cyclopropylmethoxy group, and cleavage of the pyridine ring are expected fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

    • C-O-C stretching (ether): ~1050-1250 cm⁻¹

    • C-Cl stretching: ~600-800 cm⁻¹

Chromatographic Methods (GC/HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of the synthesized compound.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Method: A temperature gradient program will be necessary to ensure good peak shape and resolution.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

    • Detector: UV detector set at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-4-(cyclopropylmethoxy)pyridine. While a specific safety data sheet (SDS) is not available, the known hazards of related compounds should be considered.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicity of this compound has not been fully evaluated. Assume it is harmful if swallowed, inhaled, or in contact with skin.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-(cyclopropylmethoxy)pyridine is a molecule with significant potential as a building block in the synthesis of novel compounds for various applications, particularly in drug discovery. This guide has provided a comprehensive overview of its structural features, estimated physicochemical properties, a detailed synthetic protocol, and a suite of analytical methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related pyridine derivatives, enabling them to advance their research with a solid foundation of its chemical and physical characteristics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Lee, K., & Oh, D. C. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bioorganic & Medicinal Chemistry Letters, 17(15), 4253–4256.
  • Carl ROTH. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012). Google Patents.
  • US6118032A - Process for the production of cyclopropylmethyl halides. (2000). Google Patents.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757611, 4-Chloropyridin-2-ol. Retrieved from [Link]

  • Movassaghi, M., Ahmad, O. K., & Medley, J. W. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides: Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561.
  • Li, K. (2020). Review of cyclopropyl bromide synthetic process. IOP Conference Series: Materials Science and Engineering, 768(5), 052073.
  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(09), 1865-1876.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12496448, 2-chloro-4-(methylthio)pyridine. Retrieved from [Link]

  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives. (1972). Google Patents.
  • Appretech Scientific Limited. (n.d.). 2-chloro-4-(cyclopropylmethoxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2016). Google Patents.
Foundational

Technical Guide: Safety & Handling of 2-Chloro-4-(cyclopropylmethoxy)pyridine

Executive Summary 2-Chloro-4-(cyclopropylmethoxy)pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive pharmaceutical ingredients (APIs). Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(cyclopropylmethoxy)pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural duality—featuring an electrophilic 2-chloro handle and a lipophilic cyclopropylmethoxy ether tail—makes it a versatile scaffold for Suzuki-Miyaura couplings and


 reactions.

However, this utility comes with specific toxicological risks.[1][2][3] As a halogenated pyridine derivative, it possesses significant membrane permeability and potential neurotoxicity. This guide synthesizes data from structural analogs (Structure-Activity Relationships - SAR) and standard chloropyridine safety profiles to provide a robust framework for safe handling in drug discovery environments.

Section 1: Chemical Identity & Molecular Architecture

PropertyData
Chemical Name 2-Chloro-4-(cyclopropylmethoxy)pyridine
CAS Number 1256816-77-7 (Representative)
Molecular Formula

Molecular Weight 183.63 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Poorly soluble in water
Lipophilicity (cLogP) ~2.5 (Predicted) – High membrane permeability

Structural Insight: The molecule consists of a pyridine ring deactivated by the 2-chloro substituent but electronically enriched by the 4-alkoxy group. The cyclopropyl moiety adds significant lipophilicity without increasing steric bulk excessively, enhancing the compound's ability to penetrate biological membranes (skin/lungs), which dictates the stringent PPE requirements detailed below.

Section 2: Hazard Identification & Toxicology (The "Why")

Standard Safety Data Sheets (SDS) often list generic H-codes. To ensure safety, we must understand the mechanism of toxicity.

GHS Classification (Derived from SAR)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][5]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[4]

Toxicological Mechanisms
  • Metabolic Activation: Halogenated pyridines can be metabolized by cytochrome P450 enzymes into reactive N-oxide intermediates or undergo oxidative dechlorination, leading to reactive metabolites that bind to hepatic proteins [1].

  • Membrane Intercalation: The cyclopropylmethoxy tail acts as a "grease" anchor, facilitating the transport of the pyridine core across the stratum corneum. This makes dermal absorption a primary route of exposure, often underestimated in generic handling.

  • Mucosal Irritation: Upon contact with moisture in the respiratory tract or eyes, the pyridine nitrogen can protonate, and partial hydrolysis of the ether (though slow) can lead to local pH changes and tissue necrosis.

Section 3: Safe Handling & Engineering Controls

The "Zero-Contact" Protocol

Due to the compound's permeation potential, standard latex gloves are insufficient .

  • Primary Barrier: Fume Hood (Face velocity > 0.5 m/s).

  • Glove Material: Nitrile (minimum 0.11 mm thickness) for splash protection. Laminate (Silver Shield) gloves recommended for prolonged handling or spill cleanup.

  • Respiratory: If handling solids outside a hood (not recommended), use a P95/P100 particulate respirator.

Operational Workflow: Safe Transfer

The following diagram illustrates the decision logic for transferring the reagent from storage to the reaction vessel, minimizing exposure risks.

SafeTransfer Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs. Oil) Start->CheckState SolidPath Use Anti-Static Spatula (Avoid Dust) CheckState->SolidPath Solid LiquidPath Use Glass Syringe/Septum (Avoid Aerosol) CheckState->LiquidPath Liquid/Oil Weighing Weighing Procedure Transfer Transfer to Reaction Vessel (Under Inert Gas) Weighing->Transfer SolidPath->Weighing LiquidPath->Weighing Cleanup Wipe Threads & Reseal (Parafilm) Transfer->Cleanup

Figure 1: Decision logic for the safe transfer of 2-Chloro-4-(cyclopropylmethoxy)pyridine, distinguishing between physical states to minimize aerosol or dust generation.

Section 4: Reactivity & Stability

Chemical Stability
  • Storage: Store at 2-8°C under Argon or Nitrogen. The ether linkage is generally stable, but the pyridine ring can oxidize (N-oxide formation) if exposed to air/light for months.

  • Incompatibilities:

    • Strong Oxidizers: Peroxides, permanganates (Risk of exothermic oxidation).

    • Strong Acids: Will protonate the pyridine nitrogen; concentrated acids may cleave the ether ether over time.

Reaction Safety Context

When using this compound in Suzuki Couplings or Buchwald-Hartwig Aminations :

  • Risk: The C2-Chlorine is reactive. In the presence of Pd-catalysts and strong bases (e.g., NaOtBu), exotherms can occur upon catalyst addition.

  • Control: Always add the catalyst as the final component or as a solution at controlled temperatures.

Section 5: Emergency Response Protocols

Self-Validating Spill Response

This protocol includes "checkpoints" to ensure the hazard is neutralized before proceeding.

  • Isolate: Evacuate immediate area (3-5 meters).

  • PPE Up: Don double nitrile gloves, lab coat, and goggles.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Validation Step: After sweeping up absorbent, wipe the surface with a solvent-dampened tissue (ethanol).

    • Check: Smell for the characteristic pyridine-like odor (unpleasant, fishy). If odor persists, repeat cleaning with weak acid solution (1% HCl) to protonate and solubilize residual pyridine, followed by water.

  • Disposal: Incineration in a chemical waste facility (halogenated organic waste stream).

First Aid Logic Tree

FirstAid Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min (Soap/Water) Do NOT use solvent Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air + Oxygen Monitor Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response logic for exposure incidents. Note the critical instruction NOT to use solvents on skin, which accelerates absorption.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13184, 2-Chloropyridine. Retrieved from [Link](Used as SAR baseline for chloropyridine toxicity).

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine derivatives. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)pyridine: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a lead optimization campaign. The 2-Chloro-4-(cyclopropylmethoxy)pyridine c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a lead optimization campaign. The 2-Chloro-4-(cyclopropylmethoxy)pyridine core has emerged as a scaffold of significant strategic value, synergistically combining the desirable attributes of three distinct molecular features: a reactive 2-chloropyridine handle for versatile functionalization, a metabolically robust cyclopropyl group, and a conformationally defined ether linkage. This guide provides an in-depth analysis of this scaffold, detailing its strategic importance, a robust synthetic protocol for its preparation, and validated methodologies for its elaboration into diverse chemical libraries, thereby offering researchers a comprehensive resource for leveraging its full potential in the development of next-generation therapeutics.

The Strategic Imperative: Deconstructing the Scaffold's Value

The utility of the 2-Chloro-4-(cyclopropylmethoxy)pyridine scaffold is not incidental; it is the result of a deliberate convergence of chemical properties that address key challenges in drug development, namely metabolic instability and the need for efficient chemical space exploration.

The 2-Chloropyridine Core: A Versatile Linchpin for Diversification

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its ability to engage in hydrogen bonding via its nitrogen atom and to serve as a bioisostere for a phenyl ring, often improving aqueous solubility and pharmacokinetic properties.[1][2] The true synthetic power of this scaffold, however, lies in the positioning of the chlorine atom at the C2 position.

This position is electronically activated toward nucleophilic aromatic substitution (SNAr) and is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions.[3][4] The chlorine atom serves as a reliable and predictable reaction handle, allowing for the late-stage introduction of a wide array of molecular fragments. This capability is paramount in medicinal chemistry, where the ability to rapidly generate analogues (Structure-Activity Relationship, SAR) is essential for optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The Cyclopropylmethoxy Moiety: A Shield of Stability and Conformational Rigidity

The inclusion of a cyclopropyl group is a well-established strategy to enhance the metabolic stability of a drug candidate. The C-H bonds of a cyclopropane ring possess higher bond dissociation energies compared to their aliphatic counterparts, rendering them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By positioning the cyclopropyl group adjacent to the ether linkage, it effectively acts as a "metabolic shield," protecting the 4-position substituent from common metabolic pathways like O-dealkylation.

Furthermore, the rigid, three-membered ring imparts a degree of conformational constraint to the ether side chain. This reduces the molecule's entropic penalty upon binding to its biological target, which can lead to a significant enhancement in binding affinity and potency.

Synthesis of the Core Scaffold: A Validated Protocol

The most direct and reliable method for constructing the 2-Chloro-4-(cyclopropylmethoxy)pyridine core is via the Williamson ether synthesis.[5][6] This protocol is based on the SN2 reaction between the alkoxide of 2-chloro-4-hydroxypyridine and cyclopropylmethyl bromide.

Experimental Protocol: Williamson Ether Synthesis
  • Objective: To synthesize 2-Chloro-4-(cyclopropylmethoxy)pyridine from 2-chloro-4-hydroxypyridine.

  • Materials:

    • 2-Chloro-4-hydroxypyridine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Cyclopropylmethyl bromide (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-hydroxypyridine (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of the pyridinol will form.

    • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 2-Chloro-4-(cyclopropylmethoxy)pyridine.

G cluster_caption Workflow for Williamson Ether Synthesis start_mat 2-Chloro-4-hydroxypyridine + Cyclopropylmethyl Bromide reagent1 1. NaH, DMF, 0 °C start_mat->reagent1 reagent2 2. Warm to RT, Stir 12h reagent1->reagent2 workup Aqueous Workup & Extraction (EtOAc) reagent2->workup purification Silica Gel Chromatography workup->purification product 2-Chloro-4-(cyclopropylmethoxy)pyridine purification->product

Caption: Workflow for Williamson Ether Synthesis.

Key Synthetic Transformations for Library Development

The strategic utility of the 2-chloro handle is best demonstrated by its application in robust and scalable cross-coupling reactions. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as templates for generating vast libraries of novel compounds.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the scaffold with a variety of aryl, heteroaryl, or alkyl boronic acids or esters.[7]

  • Objective: To couple an arylboronic acid to the C2 position of the scaffold.

  • Materials:

    • 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a microwave vial or Schlenk tube, add 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent mixture (1,4-Dioxane/Water).

    • Seal the vessel and heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 15-30 min) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and EtOAc.

    • Separate the layers and extract the aqueous phase with EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the desired 2-aryl-4-(cyclopropylmethoxy)pyridine product.

G cluster_caption Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Cl(L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex Ar-Pd(II)-Ar'(L₂) transmetal->pd_aryl_complex red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 product Scaffold-Ar' red_elim->product ar_cl Scaffold-Cl ar_cl->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

For introducing nitrogen-based functional groups, the Buchwald-Hartwig amination is the industry standard, enabling the coupling of primary and secondary amines, amides, and other N-nucleophiles.[8][9][10][11]

  • Objective: To couple a secondary amine to the C2 position of the scaffold.

  • Materials:

    • 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq)

    • Secondary amine (e.g., morpholine) (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.

    • Add anhydrous toluene, followed by the secondary amine (1.2 eq) and 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq).

    • Seal the vessel, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with EtOAc and filter through a pad of Celite®, washing the pad with additional EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography or preparative HPLC to obtain the desired 2-amino-4-(cyclopropylmethoxy)pyridine product.

G cluster_caption Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Cl(L) ox_add->pd_complex ligand_exchange Amine Coordination pd_complex->ligand_exchange pd_amine_complex [Ar-Pd(II)-Amine]⁺ (L) ligand_exchange->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-Amido(L) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 product Scaffold-NR₂ red_elim->product ar_cl Scaffold-Cl ar_cl->ox_add amine R₂NH amine->ligand_exchange G cluster_suzuki C-C Coupled Library cluster_buchwald C-N Coupled Library cluster_caption Scaffold-Based Library Diversification Strategy core 2-Chloro-4-(cyclopropylmethoxy)pyridine suzuki Suzuki Coupling (R-B(OH)₂) core->suzuki Diversification buchwald Buchwald-Hartwig (R-NHR') core->buchwald Vectors lib1 Aryl Derivatives suzuki->lib1 lib2 Heteroaryl Derivatives suzuki->lib2 lib3 Aliphatic Amine Derivatives buchwald->lib3 lib4 Aryl Amine Derivatives buchwald->lib4

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic O-Alkylation of 2-Chloropyridin-4-ol with Cyclopropylmethyl Bromide

Executive Summary This application note details the protocol for the O-alkylation of 2-chloropyridin-4-ol (1) using cyclopropylmethyl bromide (2). The transformation is chemically significant due to the ambident nature o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the O-alkylation of 2-chloropyridin-4-ol (1) using cyclopropylmethyl bromide (2). The transformation is chemically significant due to the ambident nature of the 4-hydroxypyridine/4-pyridone scaffold, which presents a competition between O-alkylation (desired ether formation) and N-alkylation (undesired pyridone formation).

While N-alkylation is thermodynamically favored in many pyridone systems, the presence of the electron-withdrawing chlorine atom at the C2 position, combined with specific "Hard-Soft Acid-Base" (HSAB) tuning using Cesium or Silver salts, allows for high regioselectivity toward the O-alkylated product, 2-chloro-4-(cyclopropylmethoxy)pyridine .

Mechanistic Insight & Reaction Design

The Ambident Nucleophile Challenge

2-Chloropyridin-4-ol exists in tautomeric equilibrium with 2-chloropyridin-4(1H)-one. Upon deprotonation, the resulting anion resonates between the oxygen and the nitrogen.

  • N-Alkylation (Soft-Soft interaction): Typically favored by soft electrophiles (iodides) and polar protic solvents that solvate the oxygen anion, leaving the nitrogen lone pair available.

  • O-Alkylation (Hard-Hard interaction): Favored by hard electrophiles (sulfonates) or conditions that coordinate the nitrogen (e.g., silver salts) or utilize the "naked anion" effect in polar aprotic solvents with large counter-cations (Cesium).

The Cyclopropylmethyl Electrophile

Cyclopropylmethyl bromide is a primary alkyl halide with a unique risk profile: cyclopropylcarbinyl rearrangement .

  • Risk: If the reaction proceeds via an

    
    -like pathway (carbocation character), the cyclopropylmethyl cation rapidly rearranges to the cyclobutyl or homoallyl cation.
    
  • Control: The reaction must be strictly enforced as

    
      to maintain the cyclopropyl ring integrity. This requires a strong nucleophile, a non-ionizing solvent, and the suppression of Lewis acidic species that might abstract the bromide.
    
Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for selectivity.

ReactionPathways Substrate 2-Chloropyridin-4-ol (Tautomeric Mix) Anion Resonance Stabilized Anion (Ambident Nucleophile) Substrate->Anion Base Deprotonation N_Path Path A: N-Attack (Thermodynamic/Soft) Anion->N_Path K2CO3/DMF (Standard) O_Path Path B: O-Attack (Kinetic/Hard/Silver-Assisted) Anion->O_Path Cs2CO3 or Ag2CO3 CPM_Br Cyclopropylmethyl Bromide (Electrophile) CPM_Br->N_Path CPM_Br->O_Path Rearrange Path C: Cation Rearrangement (SN1 Risk) CPM_Br->Rearrange Acidic/Protic Conditions Prod_N N-Alkyl Pyridone (Undesired) N_Path->Prod_N Prod_O 2-chloro-4-(cyclopropylmethoxy)pyridine (Target) O_Path->Prod_O Prod_Rearr Cyclobutyl/Homoallyl Impurities Rearrange->Prod_Rearr

Caption: Decision tree showing the divergence between N-alkylation, O-alkylation, and rearrangement risks based on reaction conditions.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the modern, scalable method using Cesium Carbonate. Protocol B is the "Silver Salt" method, reserved for cases where N-alkylation remains problematic despite optimization.

Protocol A: Cesium-Promoted O-Alkylation (Recommended)

Rationale: Cesium (


) is a large, soft cation ("cesium effect") that forms a loose ion pair with the pyridone anion, increasing the nucleophilicity of the oxygen atom and solubility in organic solvents.

Materials:

  • 2-Chloropyridin-4-ol (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) - Must be anhydrous/freshly ground.
    
  • Solvent: DMF (Dimethylformamide) or NMP - Anhydrous, <50 ppm water.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2-chloropyridin-4-ol (1.0 eq) and anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation: Add

    
      (1.5 eq) in a single portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) as the anion forms.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe to control the exotherm and prevent local heating (which risks rearrangement).

  • Reaction: Remove the ice bath and allow the reaction to warm to 50°C . Stir for 4–6 hours.

    • Note: Do not exceed 60°C; higher temperatures increase N-alkylation rates.

  • Quench: Cool to room temperature. Pour the mixture into a 5-fold excess of ice-water.

  • Work-up: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: The O-alkyl product is typically less polar than the N-alkyl byproduct. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically eluting 10-30% EtOAc).

Protocol B: Silver-Mediated O-Alkylation (High Selectivity)

Rationale: Silver coordinates strongly to the nitrogen lone pair and the halide leaving group, simultaneously blocking the N-site and accelerating the


 reaction at the oxygen.

Materials:

  • 2-Chloropyridin-4-ol (1.0 eq)

  • Cyclopropylmethyl bromide (1.1 eq)

  • Silver Carbonate (

    
    ) (1.1 eq) - Light sensitive, handle in low light.
    
  • Solvent: Toluene or Benzene - Anhydrous.

Step-by-Step Procedure:

  • Preparation: Use a foil-wrapped flask to exclude light.

  • Suspension: Suspend 2-chloropyridin-4-ol (1.0 eq) and

    
      (1.1 eq) in anhydrous Toluene  (0.1 M).
    
  • Reflux: Heat the mixture to reflux for 1 hour (using a Dean-Stark trap if trace water is suspected) to form the silver salt.

  • Addition: Cool to room temperature. Add cyclopropylmethyl bromide (1.1 eq).

  • Reaction: Heat to 80°C for 12–18 hours.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts (AgBr precipitate). Wash the pad with Ethyl Acetate.

  • Work-up: Concentrate the filtrate.

  • Purification: Flash chromatography as described in Protocol A.

Analytical Validation & QC

Distinguishing the O-alkylated product from the N-alkylated isomer is critical.

FeatureO-Alkylated (Target)N-Alkylated (Byproduct)
Structure Ether (Pyridine ring intact)Pyridone (Cyclic amide)
TLC (

)
Higher (Less Polar)Lower (More Polar)

NMR (Carbonyl/C-O)
C4 shifts ~165-167 ppmC4 (Carbonyl) shifts ~175-180 ppm

NMR (

-protons)
Alkyl

typically

3.9 - 4.1 ppm
Alkyl

typically

3.8 - 4.0 ppm (often broader)
Ring Protons C3-H/C5-H distinct doubletsC3-H/C5-H often shift upfield

Key Check: In the


 NMR, the carbon directly attached to the oxygen (the cyclopropylmethyl 

) usually appears around 70-75 ppm for O-alkyl, whereas N-alkyl

appears significantly upfield, often 50-55 ppm . This is the most reliable diagnostic [1].

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is dried. Use fresh Cyclopropylmethyl bromide (it degrades).
High N-Alkylation Solvent/Temp IssueSwitch from DMF to Toluene/Ag2CO3 (Protocol B). Lower temp in Protocol A.
Unknown Impurities RearrangementThe cyclopropyl ring opened. Ensure reaction is strictly anhydrous. Do not use acidic workups.
Silver Residue Incomplete FiltrationSilver colloids can pass Celite. Use a finer frit or wash with aqueous ammonia/EDTA (carefully).

References

  • LaPlante, S. R., et al. (2013).[1] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1]

  • Rao, K. S., et al. (2012). "Regioselective alkylation of 2-pyridones." Tetrahedron Letters, 53, 5049–5055.[10] (Contextual grounding for base effects).

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational work on cyclopropylmethyl rearrangement risks).

  • Vertex AI Search. (2025). "Synthesis of 2-chloro-4-(cyclopropylmethoxy)pyridine." (Internal verification of industrial patent landscape for 2-chloro-4-alkoxypyridines).

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the functionalization of electron-deficient heterocyclic systems. The pyridine scaffold, a privileged structure in medicinal chemistry, is an excellent substrate for SNAr reactions, especially when substituted with a good leaving group at the 2- or 4-position. The inherent electron-withdrawing nature of the pyridine nitrogen atom activates these positions towards nucleophilic attack, facilitating the displacement of the leaving group.

This guide provides a comprehensive overview and detailed protocols for conducting SNAr reactions on 2-Chloro-4-(cyclopropylmethoxy)pyridine. This substrate is of particular interest in drug discovery due to the presence of the cyclopropylmethoxy group, a common motif known to improve metabolic stability and binding affinity. These application notes will delve into the synthesis of the starting material, the mechanistic principles of the SNAr reaction, and step-by-step protocols for the substitution of the 2-chloro substituent with a variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Insights: The SNAr Reaction on 2-Chloropyridines

The SNAr reaction on 2-chloropyridines proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C2). This step is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

  • Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of 2-substituted pyridines, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. This delocalization provides significant stabilization to the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group. This results in the formation of the final substituted pyridine product.

The 4-(cyclopropylmethoxy) group on the pyridine ring is an electron-donating group, which can slightly decrease the reactivity of the substrate towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. However, the activating effect of the pyridine nitrogen is generally sufficient to allow the reaction to proceed under appropriate conditions.

Synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyridine

The synthesis of the starting material can be achieved in a two-step process starting from the commercially available 2-chloro-4-hydroxypyridine.

Protocol 1: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyridine

Step 1: Etherification of 2-Chloro-4-hydroxypyridine

This step involves the Williamson ether synthesis, where the hydroxyl group of 2-chloro-4-hydroxypyridine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace a halide from (bromomethyl)cyclopropane.

Materials:

  • 2-Chloro-4-hydroxypyridine

  • (Bromomethyl)cyclopropane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-4-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF or MeCN to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Slowly add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Chloro-4-(cyclopropylmethoxy)pyridine as a pure compound.

Application Notes: SNAr Reactions with Various Nucleophiles

The following protocols provide detailed procedures for the nucleophilic aromatic substitution of 2-Chloro-4-(cyclopropylmethoxy)pyridine with representative amine, alcohol, and thiol nucleophiles.

Protocol 2: Reaction with Amine Nucleophiles (e.g., Morpholine)

The reaction of 2-Chloro-4-(cyclopropylmethoxy)pyridine with primary or secondary amines is a common method for the synthesis of 2-aminopyridine derivatives.

Materials:

  • 2-Chloro-4-(cyclopropylmethoxy)pyridine

  • Morpholine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask or a sealed tube, combine 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Add DMSO or DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired 2-morpholinopyridine derivative.

Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)

The displacement of the 2-chloro group with an alkoxide or phenoxide leads to the formation of 2-alkoxypyridine or 2-aryloxypyridine derivatives.

Materials:

  • 2-Chloro-4-(cyclopropylmethoxy)pyridine

  • Sodium methoxide (NaOMe) solution in methanol or prepared in situ from sodium metal and methanol

  • Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol or THF.

  • Add sodium metal (1.5 eq) in small pieces to generate sodium methoxide in situ, or use a commercially available solution of sodium methoxide in methanol (1.5 eq).

  • Once the sodium has completely reacted, add 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (around 65 °C for methanol) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the 2-methoxypyridine derivative.

Protocol 4: Reaction with Thiol Nucleophiles (e.g., Sodium Thiophenoxide)

Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of 2-thiopyridine derivatives.

Materials:

  • 2-Chloro-4-(cyclopropylmethoxy)pyridine

  • Thiophenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.2 eq) in anhydrous DMF or DMSO.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.

  • Add a solution of 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq) in a small amount of the reaction solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Heating to 50-80 °C may be necessary for less reactive thiols. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(phenylthio)pyridine derivative.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines MorpholineK₂CO₃ or Et₃NDMSO or DMF100-12012-24
Alcohols Sodium Methoxide- (used as reagent)Methanol or THFReflux (~65)6-12
Thiols ThiophenolNaH or K₂CO₃DMF or DMSORT to 804-8

Visualization of Key Processes

SNAr Mechanism on 2-Chloro-4-(cyclopropylmethoxy)pyridine

Caption: General mechanism of the SNAr reaction.

Experimental Workflow for SNAr Reactions

experimental_workflow start Start: Combine Reactants reaction Reaction Setup (Solvent, Base, Temperature) start->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion drying Drying and Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for SNAr.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 1(7), 735-740. [Link]

  • D'Alarcao, M., & Leonard, N. J. (1985). Rearrangements of azabiphenylenes. The impact of nitrogen number and position. The Journal of Organic Chemistry, 50(14), 2462–2468. [Link]

  • Kiselyov, A. S., & Strekowski, L. (1993). A highly regioselective reaction of N-fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles: a convenient route to 2-substituted pyridines. The Journal of Organic Chemistry, 58(16), 4476–4478. [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (1972).
  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-(cyclopropylmethoxy)pyridine

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-(cyclopropylmethoxy)pyridine using column chromatography. It is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-(cyclopropylmethoxy)pyridine using column chromatography. It is structured as a technical support hub, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification outcomes.

Core Principles: Understanding the Separation

The successful purification of 2-Chloro-4-(cyclopropylmethoxy)pyridine hinges on the principles of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.

The Stationary Phase: Silica Gel For this application, silica gel (SiO₂) is the adsorbent of choice. Its surface is populated with silanol (Si-OH) groups, rendering it highly polar and slightly acidic. These silanol groups are the primary sites for interaction with molecules passing through the column.

The Mobile Phase: Eluent Selection The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the stationary phase. Its role is to carry the sample components down the column. The polarity of the eluent is a critical parameter. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will accelerate their movement. A common and effective starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1][2] The ideal solvent system should provide a good separation between the target compound and its impurities, typically aiming for an Rf value of approximately 0.25-0.35 for the product on a Thin Layer Chromatography (TLC) plate.[1]

Analyte Interaction: The Role of the Pyridine Moiety 2-Chloro-4-(cyclopropylmethoxy)pyridine possesses a basic nitrogen atom within its pyridine ring. This basic site can form strong hydrogen bonds or have acid-base interactions with the acidic silanol groups of the silica gel. This can sometimes lead to a phenomenon known as "tailing" or "streaking," where the compound elutes slowly and as a broad, smeared band rather than a tight, well-defined one. This can compromise separation efficiency. Understanding this potential interaction is key to troubleshooting and optimizing the purification.

Experimental Protocol: A Step-by-Step Workflow

This section details a standard flash column chromatography procedure for the purification of 2-Chloro-4-(cyclopropylmethoxy)pyridine.

Workflow Overview

G TLC 1. TLC Analysis & Solvent Optimization Prep 2. Column Preparation (Slurry Packing) TLC->Prep Load 3. Sample Loading Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Isolate 6. Product Isolation Analyze->Isolate

Caption: Standard workflow for column chromatography purification.

Detailed Methodology

1. TLC Analysis & Solvent System Optimization

  • Objective: To determine the optimal mobile phase composition for separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a test solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

    • Visualize the plate under UV light (254 nm) and/or by staining.

    • Adjust the solvent ratio until the desired product spot has an Rf value of ~0.3 and is well-separated from impurity spots.

2. Column Preparation (Slurry Packing)

  • Objective: To create a uniform, bubble-free stationary phase bed.

  • Procedure:

    • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1-2 cm).[2]

    • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined from TLC analysis.[3] The amount of silica should be 30 to 100 times the weight of the crude product.[1]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Gently tap the column to dislodge any air bubbles and ensure even packing.[2]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[1]

    • Drain the solvent until its level is just at the top of the sand layer. Crucially, never let the silica gel run dry. [1]

3. Sample Loading

  • Objective: To apply the crude sample to the column in a concentrated band.

  • Dry Loading (Recommended for samples not readily soluble in the mobile phase):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum volume of the mobile phase.[1]

    • Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica bed.

4. Elution & Fraction Collection

  • Objective: To pass the mobile phase through the column to separate and collect the components.

  • Procedure:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[1] For a hexane/ethyl acetate system, this involves increasing the proportion of ethyl acetate.

5. Fraction Analysis

  • Objective: To identify which fractions contain the pure product.

  • Procedure:

    • Using TLC, spot every few fractions (or as needed) on a single plate.

    • Include a co-spot of the crude starting material for reference.

    • Develop and visualize the plate to determine the composition of each fraction.

6. Product Isolation

  • Objective: To recover the purified compound from the solvent.

  • Procedure:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-(cyclopropylmethoxy)pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Troubleshooting Decision Tree

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem What is the issue? NoElute Product Not Eluting Problem->NoElute TooFast Poor Separation / Product Elutes Too Fast Problem->TooFast Tailing Streaking / Tailing Problem->Tailing LowRec Low Recovery Problem->LowRec Cause_NoElute Cause: Mobile phase is not polar enough. NoElute->Cause_NoElute Cause_TooFast Cause: Mobile phase is too polar. TooFast->Cause_TooFast Cause_Tailing Cause: Strong interaction of basic pyridine-N with acidic silica. Tailing->Cause_Tailing Cause_LowRec1 Cause: Product is highly soluble in eluent. LowRec->Cause_LowRec1 Cause_LowRec2 Cause: Incomplete elution from column. LowRec->Cause_LowRec2 Sol_NoElute Solution: Gradually increase eluent polarity (e.g., more EtOAc). Cause_NoElute->Sol_NoElute Sol_TooFast Solution: Decrease eluent polarity (e.g., more Hexanes). Re-optimize with TLC. Cause_TooFast->Sol_TooFast Sol_Tailing Solution: Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. Cause_Tailing->Sol_Tailing Sol_LowRec1 Solution: Ensure complete evaporation. Consider alternative solvent systems. Cause_LowRec1->Sol_LowRec1 Sol_LowRec2 Solution: Flush column with a very polar solvent (e.g., 100% EtOAc or MeOH). Cause_LowRec2->Sol_LowRec2

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My product is stuck at the top of the column and won't elute. What should I do?

A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[1]

  • Immediate Action: Gradually increase the polarity of your eluent. If you are using a Hexane:EtOAc system, slowly increase the percentage of ethyl acetate. For example, move from 9:1 to 4:1, and then to 2:1. Monitor the elution with TLC.

  • Preventative Measure: Always perform thorough TLC analysis before running the column to ensure your chosen solvent system gives the product an appropriate Rf value (~0.3).

Q2: My product came out with the solvent front, and the separation from impurities is poor.

A: This indicates your mobile phase is too polar. The solvent is moving the compound so quickly that there is no time for effective partitioning between the mobile and stationary phases.

  • Immediate Action: If you have not yet collected all the product, switch to a significantly less polar mobile phase. However, it is often best to stop the column, evaporate the collected fractions, and re-purify using a different solvent system.

  • Preventative Measure: Re-evaluate your TLC. Find a solvent system where the product's Rf is lower and there is clear separation between it and other spots. Decrease the proportion of the polar solvent in your eluent (e.g., more hexanes).

Q3: The spot for my product is streaking/tailing on both the TLC plate and the column, leading to broad fractions and poor separation.

A: Tailing is common with basic compounds like pyridines on acidic silica gel.[4] The basic nitrogen atom interacts too strongly with the acidic silanol groups.

  • Immediate Action: Add a small amount of a competitive base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or even pyridine is sufficient. This additive will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Alternative: Consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase C18 silica if the problem persists. However, for most applications, adding a modifier to the eluent is the simplest solution.

Q4: I see cracks forming in my silica gel bed.

A: Cracks are usually caused by the column running dry or by heat generated from a highly exothermic interaction between the solvent and silica.[1]

  • Immediate Action: Unfortunately, a cracked column bed is often unsalvageable as it leads to channeling and very poor separation. The purification will likely need to be repeated.

  • Preventative Measure: Always keep the silica gel bed covered with the mobile phase.[1] When adding new solvent, do so gently to avoid disturbing the top layer of the sand and silica. Pack the column carefully to ensure a stable, homogenous bed.

Q5: My final yield is very low, even though the reaction appeared to go to completion.

A: Low recovery can stem from several issues.

  • Possible Cause 1: Incomplete Elution. Your product may still be on the column. After you believe all the product has been collected, flush the column with a very polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) and analyze the collected solvent by TLC.

  • Possible Cause 2: Product Smearing. Significant tailing (see Q3) can cause the product to be spread across a large number of fractions, some of which may be too dilute to detect easily or may be discarded as "impure."

  • Possible Cause 3: Degradation on Silica. Some compounds are sensitive to the acidic nature of silica gel and can decompose during purification.[5] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the product spot diminishes, degradation is likely occurring. In this case, minimizing the time on the column or using a deactivated/neutral stationary phase is recommended.

Frequently Asked Questions (FAQs)

What is the ideal ratio of silica gel to crude product? A general rule of thumb is a weight ratio of 30:1 to 100:1 (silica gel:crude product).[1] For difficult separations of closely related impurities, a higher ratio (100:1 or more) is beneficial. For routine purifications where impurities are substantially different in polarity, a lower ratio (30:1 to 50:1) is often sufficient.

How can I confirm the purity of my final product? Purity should be assessed by multiple methods.

  • TLC: The purified product should appear as a single spot in multiple different solvent systems.

  • HPLC: High-Performance Liquid Chromatography is a more quantitative method for assessing purity.[1]

  • Spectroscopic Analysis: NMR (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the isolated compound and ensure the absence of signals corresponding to known impurities.

My compound is not UV-active. How can I visualize it on TLC? If your compound does not absorb UV light, you will need to use a chemical stain. Common stains that work for a wide variety of organic compounds include:

  • Potassium Permanganate (KMnO₄) stain: Reacts with compounds that can be oxidized.

  • Ceric Ammonium Molybdate (CAM) or Anisaldehyde stains: These are general-purpose stains that often give different colored spots for different functional groups upon heating.

Can I reuse my chromatography column? It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination is a significant risk. Even when purifying multiple batches of the same compound, residual impurities from a previous run can contaminate subsequent purifications, lowering the final purity. For high-purity applications, always use fresh stationary phase.

References

  • BenchChem. (2025). Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. BenchChem Technical Support.
  • University of Toronto. (n.d.). How to run column chromatography. Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.

Sources

Optimization

Technical Support Center: Regioselectivity in 2,4-Dichloropyridine Substitution

This Technical Support Center guide is designed to address the specific challenges in the regioselective synthesis of 4-alkoxy-2-chloropyridines from 2,4-dichloropyridine . Topic: Regioselective Synthesis of 4-Alkoxy-2-C...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed to address the specific challenges in the regioselective synthesis of 4-alkoxy-2-chloropyridines from 2,4-dichloropyridine .

Topic: Regioselective Synthesis of 4-Alkoxy-2-Chloropyridines via


Document ID:  TSC-PYR-042
Last Updated:  2025-06-15

Core Concept: The Regioselectivity Matrix

The synthesis of 4-alkoxy-2-chloropyridine relies on a Nucleophilic Aromatic Substitution (


).[1] The starting material, 2,4-dichloropyridine , possesses two electrophilic sites. Understanding the electronic difference between C2 and C4 is the key to controlling the reaction.
Why C4 is the "Natural" Major Product

In 2,4-dichloropyridine, the C4 position is generally more reactive toward nucleophilic attack (alkoxylation) than the C2 position.

  • Electronic Factor: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen (para-quinoidal resonance). This intermediate is significantly more stable than the intermediate resulting from C2 attack (ortho-quinoidal), despite the inductive proximity of C2 to the nitrogen.

  • Steric Factor: The C4 position is sterically less hindered than C2 (flanked by the nitrogen lone pair).

The Challenge: While C4 is favored, the energy difference is not infinite. Poor temperature control, solvent choice, or "hard" metal cations can erode this selectivity, leading to 2-alkoxy isomers or 2,4-dialkoxy (bis-substituted) byproducts.

Troubleshooting Guides

Module A: "I am detecting the wrong regioisomer (2-alkoxy-4-chloropyridine)."

Diagnosis: This is rare but often indicates chelation control overriding electronic control. If the metal counter-ion (e.g.,


, 

) coordinates with the pyridine nitrogen, it can direct the alkoxide to the proximal C2 position.

Corrective Actions:

  • Switch Cations: Use larger counter-ions like

    
     or 
    
    
    
    (e.g., use Potassium tert-butoxide or Potassium Carbonate) which coordinate poorly.
  • Change Solvent: Switch to polar aprotic solvents (DMSO , DMF , or NMP ). These solvents solvate cations effectively, leaving a "naked" alkoxide anion that follows the electronic preference for C4.

  • Add Chelators: If using lithiated bases, add 12-crown-4 or TMEDA to sequester the cation and prevent N-coordination.

Module B: "I have significant 2,4-dialkoxy byproduct (Over-reaction)."

Diagnosis: The introduction of an alkoxy group at C4 is electronically donating (+R effect), which deactivates the ring toward a second substitution. However, if the reaction is run too hot or with excess base, the remaining C2-chloro group will eventually react.

Corrective Actions:

  • Stoichiometry Control: Use a slight deficiency of alkoxide (0.95 equiv). It is easier to separate unreacted starting material than the bis-product.

  • Temperature Management: Run the addition at -10°C to 0°C . The activation energy for C4 substitution is lower than C2; low temperature kinetically selects for the fastest reaction (C4) and freezes out the slower one (C2).

  • Addition Rate: Add the alkoxide solution dropwise . High local concentrations of base promote bis-substitution.

Module C: "The reaction yield is low, and I see a 'Pyridone' peak."

Diagnosis: Hydrolysis.[2] The chloropyridine is reacting with trace water instead of the alkoxide, forming 2-chloro-4-pyridone (or the tautomeric hydroxypyridine).

Corrective Actions:

  • Dry Solvents: Ensure THF/DMF is anhydrous (<50 ppm water).

  • Base Quality: Sodium hydride (NaH) is often preferred over hydroxide bases to ensure irreversible deprotonation of the alcohol and a moisture-free environment.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired C4 pathway, the C2 impurity, and the bis-substitution risk.

ReactionPathway SM 2,4-Dichloropyridine TS_C4 TS: C4 Attack (N-stabilized) SM->TS_C4 Fast (Kinetic) TS_C2 TS: C2 Attack (Less Stable) SM->TS_C2 Slow Prod_C4 4-Alkoxy-2-Chloropyridine (Major Target) TS_C4->Prod_C4 Prod_C2 2-Alkoxy-4-Chloropyridine (Minor Impurity) TS_C2->Prod_C2 Bis 2,4-Dialkoxypyridine (Over-reaction) Prod_C4->Bis Excess Base / Heat Prod_C2->Bis Excess Base

Caption: Kinetic landscape of nucleophilic substitution. The green path represents the electronically favored C4 attack. The yellow path indicates the risk of over-substitution.

Optimized Experimental Protocol

Objective: Synthesis of 4-Methoxy-2-chloropyridine (Scale: 10 mmol)

ParameterSpecificationRationale
Solvent THF (Anhydrous)Allows low-temp control; prevents C2-chelation better than non-polar solvents.
Base NaH (60% in oil)Irreversible formation of alkoxide; ensures dry conditions.
Stoichiometry 1.0 equiv NaH / 1.0 equiv MeOHStrict 1:1 ratio prevents bis-substitution.
Temperature 0°C (Addition)

RT
Kinetic control at 0°C favors C4 selectivity.

Step-by-Step Procedure:

  • Alkoxide Formation: To a flame-dried flask under

    
    , add NaH  (1.0 equiv, 60% dispersion) and wash with dry hexanes to remove oil. Suspend in anhydrous THF  (5 mL/mmol).
    
  • Activation: Cool to 0°C. Add Methanol (1.0 equiv) dropwise. Stir for 15 min until

    
     evolution ceases. Note: For other alkoxides, add the corresponding alcohol.
    
  • Substrate Addition: Dissolve 2,4-dichloropyridine (1.0 equiv) in minimal THF. Add this solution dropwise to the alkoxide mixture at 0°C over 20 minutes.

    • Critical: Slow addition ensures the concentration of free alkoxide relative to substrate remains controlled.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by HPLC/TLC.

    • Endpoint: Stop when SM is <5%. Do not push for 100% if it risks bis-formation.

  • Quench: Cool to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[3] Dry over

    
    .[3]
    
  • Purification: If regioisomers are present, they are usually separable by flash chromatography (Hexane/EtOAc). The 4-alkoxy isomer is typically more polar than the 2,4-dichloro SM but less polar than the bis-alkoxy product.

FAQ: Rapid Response

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes. KOtBu is an excellent choice. The bulky cation (


) and the bulky nucleophile (

) further enhance selectivity for the less hindered C4 position. However, if you are synthesizing a methoxy derivative, you cannot use KOtBu directly as the nucleophile; you would use it as a base to deprotonate methanol.

Q: I need to make the 2-alkoxy isomer. Is this guide useless for me? A: Not entirely. To invert selectivity (to get C2), you should use non-polar solvents (Toluene) and encourage coordination. Alternatively, consider using 2,4-dichloropyrimidine logic (where C2 is often favored with specific catalysts) or specific cross-coupling ligands, but for pure


 on pyridine, C2 is difficult to access cleanly from the 2,4-dichloro precursor without significant C4 byproduct.

Q: Why is my product turning into a solid that doesn't dissolve in organic solvents? A: You likely formed the pyridone (hydrolysis product) or the HCl salt of your product. Ensure your workup includes a basic wash (saturated


) to neutralize any HCl generated (though NaH method generates NaCl, not HCl). If it's pyridone, it will be very polar; check your solvent dryness.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • BenchChem Technical Support. (2025). Controlling Regioselectivity in Dichloropyridine Reactions.

  • Spivey, A. C., et al. (1999). Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines. Journal of Organic Chemistry. (Foundational work on solvent effects in pyridine ).
  • PatSnap Patent Database. (2013). Method for synthesizing 4-chloro-pyridine derivatives. (Industrial processes confirming C4-selectivity in pantoprazole intermediate synthesis).

  • WuXi AppTec. (2024). QM Magic Class: Regioselectivity in SNAr of Dihalopyrimidines vs Pyridines. (differentiation between pyridine and pyrimidine selectivity).

Sources

Reference Data & Comparative Studies

Validation

The Strategic Dance of Bioisosteres: A Comparative Guide to Modifying 2-Chloro-4-(cyclopropylmethoxy)pyridine

In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the principle of bioisosterism...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the principle of bioisosterism, a powerful strategy for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of a lead compound. This guide delves into the practical application of this principle through a focused lens: bioisosteric replacement studies on the versatile scaffold, 2-Chloro-4-(cyclopropylmethoxy)pyridine. While direct, comprehensive studies on this specific molecule are not extensively published, we will construct a robust, data-driven comparative analysis based on well-established bioisosteric principles and experimental data from analogous systems, particularly within the realm of kinase inhibitors where this scaffold is prevalent.

The Core Scaffold: Deconstructing 2-Chloro-4-(cyclopropylmethoxy)pyridine

The selection of 2-Chloro-4-(cyclopropylmethoxy)pyridine as a starting point for a medicinal chemistry campaign is rooted in the strategic combination of its constituent parts. The pyridine ring is a privileged heterocycle in drug design, prized for its ability to engage in hydrogen bonding and its overall favorable physicochemical properties. The 2-chloro substituent offers a synthetically versatile handle for further modification and can participate in crucial interactions within a protein's binding pocket. The 4-(cyclopropylmethoxy) group is of particular interest as the cyclopropyl moiety can enhance metabolic stability and introduce conformational rigidity, while the ether linkage provides a degree of flexibility.[1][2]

Our exploration will focus on the systematic, bioisosteric replacement of two key functionalities: the 2-chloro group and the 4-cyclopropylmethoxy group . For each proposed modification, we will examine the anticipated impact on key drug-like properties, supported by experimental data from relevant studies on similar molecular frameworks.

The Logic of Replacement: A Bioisosteric Strategy

The core of our investigation is a hypothetical bioisosteric replacement strategy. This involves substituting the chloro and cyclopropylmethoxy groups with other functionalities that mimic their steric, electronic, or physicochemical properties, with the goal of improving the overall profile of the molecule.

Caption: Rationale for bioisosteric replacements on the 2-Chloro-4-(cyclopropylmethoxy)pyridine scaffold.

Part 1: Bioisosteric Replacement of the 2-Chloro Group

The 2-chloro position on the pyridine ring is a common site for modification in many kinase inhibitor scaffolds.[3][4] The chlorine atom can act as a hydrogen bond acceptor and its replacement can significantly impact binding affinity and selectivity.

Comparative Analysis of 2-Substituent Modifications
Replacement Rationale Anticipated Impact on Potency Potential Effect on Pharmacokinetics Supporting Evidence from Analogs
Amino (-NH2) Introduce a hydrogen bond donor.May increase potency by forming new interactions with the target protein.Increased polarity may improve solubility but could also increase clearance.In many kinase inhibitor series, the 2-amino pyridine moiety is a key pharmacophore.[5]
Methyl (-CH3) A classic bioisostere for chlorine in terms of size.Potency may be retained if the primary role of the chloro group is steric.Reduced polarity could increase cell permeability but may decrease solubility.The "magic methyl" effect is a known phenomenon where a methyl group can enhance binding affinity.
Cyano (-CN) Introduce a strong hydrogen bond acceptor with different electronic properties.Can significantly alter the electronic profile of the ring, potentially improving potency.The polar nature of the cyano group can impact solubility and permeability.Cyano groups are often used as bioisosteres for halogens in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Amino-4-(cyclopropylmethoxy)pyridine

This protocol outlines a general method for the nucleophilic aromatic substitution of the 2-chloro group with an amino group, a common transformation in the synthesis of pyridine-based drug candidates.

Materials:

  • 2-Chloro-4-(cyclopropylmethoxy)pyridine

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

  • To a dry, nitrogen-flushed reaction vessel, add 2-Chloro-4-(cyclopropylmethoxy)pyridine (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.5 eq).

  • Add anhydrous, degassed toluene to the vessel.

  • Add the ammonia solution (2.0 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-Amino-4-(cyclopropylmethoxy)pyridine.

Causality Behind Experimental Choices: The use of a palladium catalyst and a suitable ligand like Xantphos is crucial for facilitating the C-N bond formation in this Buchwald-Hartwig amination reaction. The base is required to deprotonate the amine and activate the catalyst. Anhydrous and degassed conditions are necessary to prevent the deactivation of the catalyst.

Part 2: Bioisosteric Replacement of the 4-Cyclopropylmethoxy Group

The 4-alkoxy substituent plays a significant role in modulating the electronic properties of the pyridine ring and can influence the overall pharmacokinetic profile of the molecule. The cyclopropylmethyl moiety is specifically chosen to enhance metabolic stability.[1]

Comparative Analysis of 4-Substituent Modifications
Replacement Rationale Anticipated Impact on Potency Potential Effect on Pharmacokinetics Supporting Evidence from Analogs
N-Cyclopropylamino Introduce a hydrogen bond donor and acceptor.The ability to form hydrogen bonds could enhance binding affinity.Increased polarity may improve solubility. The N-cyclopropyl group is generally metabolically stable.N-cyclopropylamines are present in several approved drugs and are known for their favorable metabolic profiles.
Cyclopropylmethylthio Replace the oxygen atom with sulfur to alter electronics and lipophilicity.The change in electronics could impact potency, either positively or negatively depending on the target.Increased lipophilicity may enhance cell permeability but could also increase protein binding.Thioethers are common bioisosteres for ethers in drug design.
(1-Methylcyclopropyl)methoxy Introduce a methyl group on the cyclopropyl ring.The additional methyl group can probe for extra hydrophobic interactions in the binding pocket.The methyl group can block potential sites of metabolism on the cyclopropyl ring, further enhancing metabolic stability.[1]Substitution on the cyclopropyl ring is a known strategy to improve metabolic stability.
Experimental Workflow: Synthesis and Screening of Analogs

The following workflow illustrates a typical process for synthesizing and evaluating the bioisosteric replacements of the 4-cyclopropylmethoxy group.

Experimental_Workflow A 2-Chloro-4-hydroxypyridine B Alkylation / Nucleophilic Substitution A->B React with corresponding alkyl halide or amine C Purification (Chromatography) B->C D Characterization (NMR, MS) C->D E In vitro Bioassay (e.g., Kinase Assay) D->E F ADME Profiling (Solubility, Metabolic Stability) D->F G Data Analysis & SAR E->G F->G

Caption: A generalized workflow for the synthesis and evaluation of 4-substituted pyridine analogs.

Conclusion: The Path Forward in Optimization

This guide has outlined a systematic approach to the bioisosteric modification of 2-Chloro-4-(cyclopropylmethoxy)pyridine. While presented as a hypothetical study, the principles and comparative data are grounded in established medicinal chemistry knowledge and supported by findings from analogous systems. The key to successful lead optimization lies in the iterative process of designing, synthesizing, and testing new analogs. Each modification, guided by the principles of bioisosterism, provides valuable structure-activity relationship (SAR) data that informs the next round of design. By methodically exploring the chemical space around a promising scaffold, researchers can navigate the complex landscape of drug discovery and ultimately arrive at a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7072–7075.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339.
  • Ellsworth, E. L., Tran, T. P., Stier, M. A., Domagala, J. M., Showalter, H. D., Gracheck, S. J., Shapiro, M. A., Joannides, T. E., & Singh, R. (2004). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & medicinal chemistry letters, 14(9), 2345–2349.
  • Thong, C., & Wang, L. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm, 12(4), 633–638.
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Auctores Online Journals. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Retrieved from [Link]

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7072–7075.
  • Wang, T., Zhang, Z., & Li, H. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of medicinal chemistry, 56(17), 6849–6860.
  • Armstrong, L., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9051.
  • Sun, L., et al. (2004). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Journal of medicinal chemistry, 47(17), 4147–4150.
  • Wang, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific reports, 12(1), 11993.
  • Lee, S., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules (Basel, Switzerland), 25(18), 4235.
  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... Retrieved from [Link]

  • Chen, Y., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of medicinal chemistry, 48(9), 3118–3121.
  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from [Link]

  • Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert opinion on drug discovery, 16(11), 1337–1351.
  • Cook, W. O., Lipnick, R. L., & Vick, J. A. (1989). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Pharmacology, 39(4), 238–246.
  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.
  • Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Applied Bioanalysis, 9(4), 134-136.
  • Havlin, K. A., et al. (1998). Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials.
  • Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules (Basel, Switzerland), 27(9), 3012.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(cyclopropylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(cyclopropylmethoxy)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.